3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C13H20N2O3. This compound is characterized by the presence of a piperidine ring, a cyano group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine with cyanoacetic acid under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetyl intermediate. The intermediate is then reacted with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid: A precursor in the synthesis of 3-(2-Cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester.
Ethyl cyanoacetate: Another ester derivative of cyanoacetic acid with similar reactivity.
Cyanoacetamide: Contains a cyano group and an amide group, used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a cyanoacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-cyanoacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZKIHRZCJYSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349529 |
Source
|
Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842112-53-2 |
Source
|
Record name | tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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